molecular formula C16H20N2O2 B2465781 2-(1,2-dimethyl-1H-indol-3-yl)-N-isobutyl-2-oxoacetamide CAS No. 862814-33-3

2-(1,2-dimethyl-1H-indol-3-yl)-N-isobutyl-2-oxoacetamide

Cat. No. B2465781
CAS RN: 862814-33-3
M. Wt: 272.348
InChI Key: CUDCCYOMCFNFRK-UHFFFAOYSA-N
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Description

The compound “2-(1,2-dimethyl-1H-indol-3-yl)-N-isobutyl-2-oxoacetamide” is a complex organic molecule that contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The indole ring is substituted with two methyl groups at positions 1 and 2, and an isobutyl-2-oxoacetamide group at position 3 .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, which is a fused ring system containing a benzene ring and a pyrrole ring . The indole ring would be substituted at positions 1 and 2 with methyl groups, and at position 3 with an isobutyl-2-oxoacetamide group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole ring and the isobutyl-2-oxoacetamide group. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions at the C3 position . The isobutyl-2-oxoacetamide group could potentially undergo hydrolysis, giving rise to an isobutylamine and a 2-oxoacetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Based on its molecular formula, we can predict that it would have a certain molecular weight . Other properties, such as melting point, boiling point, and solubility, would need to be determined experimentally .

Scientific Research Applications

  • Cannabinoid Receptor Ligands : A study by Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, showing that the fluorinated derivative is a potent and selective ligand for the CB2 cannabinoid receptor (Moldovan et al., 2017).

  • Serotonin Receptor Modulators : Ibrahim et al. (2017) evaluated marine-derived indole alkaloids, including variants of indol-3-yl-oxoacetamides, as modulators of serotonin receptors, revealing potential antidepressant and sedative drug leads (Ibrahim et al., 2017).

  • Nematicidal Activity : Kaur (2019) synthesized indole derivatives including 2-(1H-indol-3-yl)-N-(aryl)-2-oxoacetamide amine-based compounds and demonstrated significant nematicidal activity against the root-knot nematode Meloidogyne incognita, particularly with chlorine-substituted indole derivatives (Kaur, 2019).

  • Anticancer Activities : Aksenov et al. (2022) observed an unusual cascade transformation in the reduction of 4'H-spiro[indole-3,5'-isoxazoles], leading to the efficient preparation of 2-(1H-Indol-3-yl)acetamides with notable antiproliferative properties (Aksenov et al., 2022).

  • Dye-Sensitized Solar Cells : Wu et al. (2009) investigated carboxylated cyanine dyes related to indol-3-yl-oxoacetamides for use in dye-sensitized solar cells, demonstrating an improved photoelectric conversion efficiency (Wu et al., 2009).

Future Directions

The study of indole-containing compounds is a rich field with many potential applications in pharmaceuticals and other areas . This particular compound, with its unique combination of substituents, could be of interest for future research.

properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-10(2)9-17-16(20)15(19)14-11(3)18(4)13-8-6-5-7-12(13)14/h5-8,10H,9H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDCCYOMCFNFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2-dimethyl-1H-indol-3-yl)-N-isobutyl-2-oxoacetamide

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